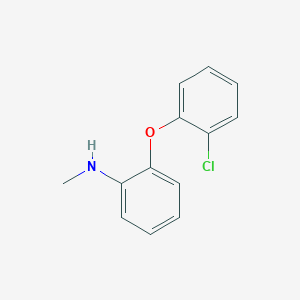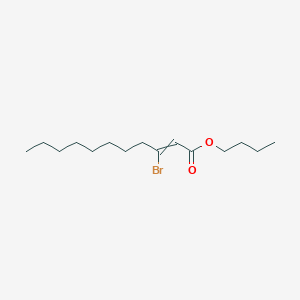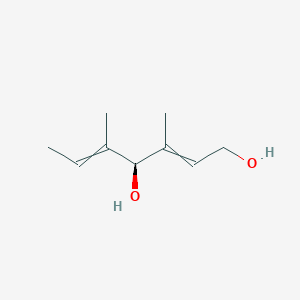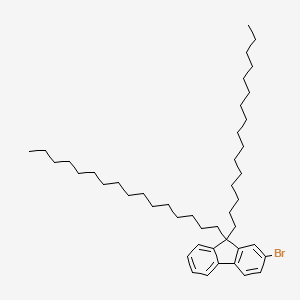![molecular formula C19H13N B14198849 3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine CAS No. 918540-93-9](/img/structure/B14198849.png)
3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine is an organic compound that features a pyridine ring substituted with an ethynyl group and a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the ethynyl group and the biphenyl moiety. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the biphenyl moiety can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Ethynylpyridine: Similar in structure but lacks the biphenyl moiety.
4-Ethynyl-1,1’-biphenyl: Similar in structure but lacks the pyridine ring.
2-Ethynylpyridine: Similar in structure but with the ethynyl group at a different position on the pyridine ring.
Uniqueness: 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine is unique due to the presence of both the biphenyl moiety and the pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
918540-93-9 |
|---|---|
Formule moléculaire |
C19H13N |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
3-[2-(3-phenylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C19H13N/c1-2-8-18(9-3-1)19-10-4-6-16(14-19)11-12-17-7-5-13-20-15-17/h1-10,13-15H |
Clé InChI |
WKGUZAFVUQFMKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2)C#CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)

![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)



![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)

![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)

